molecular formula C10H19NO B1675504 Lupinine CAS No. 486-70-4

Lupinine

Cat. No.: B1675504
CAS No.: 486-70-4
M. Wt: 169.26 g/mol
InChI Key: HDVAWXXJVMJBAR-VHSXEESVSA-N
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Comparison with Similar Compounds

  • Lupanine
  • Sparteine
  • Albine
  • Hydroxylupanine
  • Anagyrine
  • Angustifolin

Lupinine’s unique properties and lower toxicity make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVAWXXJVMJBAR-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCC[C@H]([C@H]2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197565
Record name Lupinine
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Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486-70-4, 10248-30-3
Record name Lupinine
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Record name Lupinine
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Record name Lupinine, (+/-)-
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Record name Lupinine
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Record name Lupinine
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Record name Lupinine
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Record name (1R)-1-(Hydroxymethyl)octahydro-2H-quinolizine
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Record name LUPININE
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Record name LUPININE, (±)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of lupinine?

A1: this compound has the molecular formula C10H19NO and a molecular weight of 169.26 g/mol. [, , ]

Q2: What spectroscopic data is available for this compound?

A2: Various spectroscopic techniques have been employed to characterize this compound, including:

  • NMR Spectroscopy (1H, 13C, 2H): Utilized to determine the structure, stereochemistry, and biosynthetic pathways of this compound. [, , , , , ]
  • Infrared Spectroscopy (IR): Used to identify functional groups and study intramolecular interactions, such as the hydrogen bonding in this compound. [, , ]
  • Mass Spectrometry (MS): Applied to analyze fragmentation patterns and characterize this compound derivatives. [, , , ]

Q3: Are there any notable conformational characteristics of this compound?

A3: Yes, this compound predominantly exists in a trans-quinolizidine configuration with the hydroxymethyl group in the axial position. This conformation allows for the formation of an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom, significantly influencing its stability and properties. [, , , ]

Q4: What are some of the reported biological activities of this compound?

A4: this compound has demonstrated various biological activities, including:

  • Acetylcholinesterase (AChE) Inhibition: this compound and its derivatives have shown potential as inhibitors of AChE, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter crucial for learning and memory. This property makes this compound of interest for developing treatments for Alzheimer's disease. [, , ]
  • Antimicrobial Activity: this compound exhibits antimicrobial activity against certain bacteria and parasites. [, , ]
  • Uterus-Contracting Activity: this compound and its derivatives can induce contractions in the uterus, indicating potential applications in obstetrics. [, ]
  • Anticoagulant Activity: Polymeric quaternary ammonium salts derived from this compound have displayed anti-heparin activity, making them potential anticoagulants. [, ]

Q5: How does this compound interact with acetylcholinesterase?

A5: this compound derivatives, particularly those with triazole moieties, have demonstrated the ability to inhibit AChE activity. While the exact mechanism of action is still under investigation, kinetic studies suggest that these derivatives act as mixed-type inhibitors, interacting with both the catalytic active site and a peripheral anionic site on the AChE enzyme. [, , ]

Q6: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?

A6: Yes, SAR studies on this compound esters have identified key physicochemical features influencing AChE inhibitory activity. These features include molecular weight, hydrogen bond donors and acceptors, and topological polar surface area. This knowledge aids in designing more potent this compound-based AChE inhibitors. [, , ]

Q7: How does the structure of this compound influence its activity?

A7: The spatial arrangement of functional groups in this compound significantly influences its interaction with biological targets. For example, the presence and position of the hydroxymethyl group, the stereochemistry at the ring junction, and the type and length of substituents on the quinolizidine ring system can all affect its binding affinity and selectivity for enzymes like AChE. [, , , ]

Q8: Are there any known resistance mechanisms to this compound's biological activities?

A8: While resistance mechanisms haven't been extensively studied for this compound, its structural similarity to other quinolizidine alkaloids suggests that cross-resistance could arise. Further research is needed to explore potential resistance mechanisms and their implications.

Q9: How is this compound synthesized?

A9: Various synthetic approaches have been explored for this compound:

  • From Natural Sources: this compound is extracted and purified from plants of the Lupinus genus, with (+)-epithis compound often found alongside. [, , , ]
  • Total Synthesis: Numerous total synthesis routes have been developed, employing strategies like enolate Claisen rearrangements, cyclization of α-sulfinyl carbanions, and ring-closing metathesis reactions. [, , , , ]

Q10: What analytical techniques are used to characterize and quantify this compound?

A10: Analytical methods for characterizing and quantifying this compound include:

  • Gas Chromatography (GC): Frequently used to separate and quantify this compound and other alkaloids in plant extracts. [, ]
  • High-Performance Liquid Chromatography (HPLC): Provides higher resolution and sensitivity for analyzing complex mixtures containing this compound. []
  • Mass Spectrometry (MS): Coupled with GC or HPLC, MS offers accurate identification and quantification of this compound and its metabolites. [, , , ]

Q11: Have any analytical methods been validated for this compound analysis?

A11: While specific validation details are limited in the provided literature, it's standard practice to validate analytical methods for accuracy, precision, specificity, linearity, range, detection limit, and quantitation limit to ensure reliable and reproducible results. []

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